molecular formula C17H16ClNO3 B3714669 N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide

N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B3714669
M. Wt: 317.8 g/mol
InChI Key: QVUCCIDOIVHQSN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and an ethoxy group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and 3-acetylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride is then reacted with 3-acetylaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of N-(3-acetylphenyl)-3-substituted-4-ethoxybenzamide derivatives.

    Oxidation: Formation of N-(3-carboxyphenyl)-3-chloro-4-ethoxybenzamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-3-chloro-4-ethoxybenzamide.

    Hydrolysis: Formation of 3-chloro-4-ethoxybenzoic acid and 3-acetylaniline.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural features.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The acetyl and chloro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-chlorobenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    N-(3-acetylphenyl)-4-ethoxybenzamide: Lacks the chloro group, potentially altering its chemical reactivity and biological activity.

    N-(3-acetylphenyl)-3-chloro-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its steric and electronic properties.

Uniqueness

N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chloro and ethoxy groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-22-16-8-7-13(10-15(16)18)17(21)19-14-6-4-5-12(9-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCCIDOIVHQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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